Noneth-3

Description

Chemical Classification and Nomenclature of Noneth-3

This compound belongs to the class of alkyl polyethylene (B3416737) glycol ethers. Its name, "this compound," provides information about its chemical composition. "Noneth-" indicates the presence of a nonyl group, which is a saturated hydrocarbon chain containing nine carbon atoms. The "-3" signifies the average number of ethylene (B1197577) oxide (EO) units in the polyethylene glycol chain. Therefore, this compound is a nonyl alcohol ethoxylate with an average of three ethylene oxide units.

According to the IUPAC system, this compound can also be referred to by a more systematic name that details its structure. One such name is 2-[2-(2-nonyloxyethoxy)ethoxy]ethanol. nih.gov This name explicitly describes the arrangement of the nonyl group attached to a chain of three repeating ethoxy (ethoxy) units, terminated by a hydroxyl group. Other identifiers for this compound include its CAS number (55489-51-5) and UNII (7M10QKT2XW). nih.gov

Structural Characteristics of this compound and its Homologues

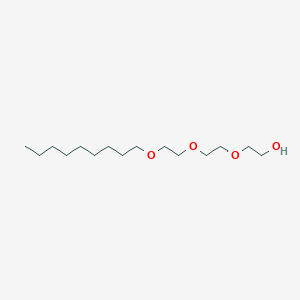

The structure of this compound consists of a nonyl chain (C9H19-) linked via an ether linkage to a polyethylene glycol chain composed of approximately three repeating (-OCH2CH2-) units, terminated by a hydroxyl (-OH) group. The general structure of alkyl polyethylene glycol ethers can be represented as R-(OCH2CH2)nOH, where R is the alkyl group and n is the average number of ethylene oxide units. For this compound, R is the nonyl group and n is approximately 3.

Homologues of this compound within the alkyl polyethylene glycol ether family would have the same nonyl alkyl chain but differ in the number of ethylene oxide units (n). For example, Noneth-4 would have an average of four ethylene oxide units, and Noneth-6 would have an average of six ethylene oxide units. ontosight.ai These variations in the length of the hydrophilic chain lead to differences in their physical and chemical properties, such as water solubility, cloud point, and surface activity.

The molecular formula for this compound is C15H32O4, and its molecular weight is 276.41 g/mol . nih.gov

Overview of Research Trajectories in Alkyl PEG Ether Chemistry

Research in alkyl polyethylene glycol ether chemistry focuses on various aspects, driven by their widespread use as surfactants. Key research trajectories include the synthesis of these compounds with controlled alkyl chain lengths and degrees of ethoxylation, the investigation of their physical and chemical properties in solution and at interfaces, and the study of their interactions with other substances.

Studies often explore the relationship between the structure (alkyl chain length and number of EO units) and the resulting properties, such as critical micelle concentration, surface tension reduction, and emulsification capabilities. sci-hub.se Research also involves developing more environmentally friendly synthesis routes and understanding the behavior of these surfactants in complex systems, such as formulations and biological media. uni-regensburg.de Molecular dynamics simulations are also employed to study the behavior and interactions of polyethylene glycol chains in solution, providing insights into their structural properties and interactions with water. nih.govacs.orgmdpi.com

While specific detailed research findings solely focused on this compound in isolation might be limited in publicly available resources, research on homologous compounds and the general class of nonylphenol ethoxylates (which share the nonyl chain but have a phenol (B47542) group instead of an alcohol) and alcohol ethoxylates provides a broader context for understanding the chemical behavior and research interests related to this compound. ontosight.ai

Data on the physical properties of specific alkyl polyethylene glycol ethers, including homologues, are often reported in the literature, contributing to a comprehensive understanding of this class of compounds.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Weight | 276.41 g/mol | PubChem nih.gov |

| Molecular Formula | C₁₅H₃₂O₄ | PubChem nih.gov |

| CAS Number | 55489-51-5 | PubChem nih.gov |

| UNII | 7M10QKT2XW | PubChem nih.govncats.io |

| XLogP3 | 3.2 | PubChem nih.gov |

Table 2: Selected Alkyl Polyethylene Glycol Ether Homologues Mentioned

| Compound Name | Alkyl Chain | Average EO Units |

| This compound | Nonyl (C9) | 3 |

| Noneth-4 | Nonyl (C9) | 4 |

| Noneth-6 | Nonyl (C9) | 6 |

| Noneth-8 | Nonyl (C9) | 8 |

Properties

CAS No. |

55489-51-5 |

|---|---|

Molecular Formula |

C15H32O4 |

Molecular Weight |

276.41 g/mol |

IUPAC Name |

2-[2-(2-nonoxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-10-17-12-14-19-15-13-18-11-9-16/h16H,2-15H2,1H3 |

InChI Key |

IARJEKFKATUDNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies for Noneth 3 and Analogous Ethoxylates

General Synthetic Pathways for Alkyl Polyethylene (B3416737) Glycol Ethers

Alkyl polyethylene glycol ethers, including Noneth-3, are typically synthesized via the ethoxylation of fatty alcohols. venus-goa.comwikipedia.org This reaction involves the stepwise addition of ethylene (B1197577) oxide molecules to the hydroxyl group of the alcohol. acs.org The process is of significant industrial importance, with millions of metric tons of various ethoxylates produced globally. wikipedia.org The starting materials are usually primary alcohols, which tend to react faster than secondary alcohols. wikipedia.org The reaction is highly exothermic and requires careful control to prevent thermal runaway. wikipedia.org

Alcohol Ethoxylation Reaction Mechanisms

The alcohol ethoxylation reaction can proceed via different mechanisms depending on the catalyst used, primarily through either an anionic or cationic pathway.

In the presence of basic catalysts, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), the reaction typically follows an anionic mechanism. zhishangchemical.comcore.ac.ukerasm.org The basic catalyst deprotonates the alcohol, forming an alkoxide anion. globallcadataaccess.org This alkoxide anion then acts as a nucleophile, attacking the less substituted carbon atom of the ethylene oxide ring, leading to ring opening and the formation of a new alkoxide. This process repeats with successive additions of ethylene oxide molecules, building the polyoxyethylene chain. core.ac.uk

An alternative two-step mechanism can also be envisaged in basic catalysis. core.ac.uk The interaction of the alcohol with ethylene oxide can proceed through a three-molecular transition state where the ethylene oxide ring is activated by hydrogen bonding. The activated C-O bond is then opened by the nucleophilic attack of the surface alkoxide. core.ac.uk

Acidic catalysts, such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂), can also catalyze ethoxylation. acs.orgerasm.org In the presence of strong protic acids, the mechanism can involve the protonation of the ethylene oxide ring, making it susceptible to nucleophilic attack by the alcohol. researchgate.net Lewis acids like SnCl₄ and Mg(ClO₄)₂ also catalyze the reaction via cationic intermediates involving the formation of an oxonium ion by the activation of the ethylene oxide oxygen. researchgate.net

Catalytic Systems in Ethylene Oxide Addition

Various catalytic systems are employed in the ethoxylation of alcohols, influencing reaction rate, selectivity, and the distribution of ethoxylated products. acs.orgresearchgate.net

Homogeneous basic catalysts, such as NaOH, KOH, and NaOCH₃, are commonly used for aliphatic alcohol ethoxylation at relatively low temperatures and pressures. core.ac.uk However, these catalysts generally lead to a broader distribution of oxyethylene units in the product mixture compared to a statistical Poisson-type distribution. core.ac.uk

Acidic catalysts, including BF₃, SnCl₄, Mg(ClO₄)₂, and phosphotungstic acid, can also be used. acs.orgerasm.orgresearchgate.net While some acidic catalysts can lead to narrower oligomer distributions, they may also result in the formation of more byproducts, such as polyethylene glycol (PEG) and 1,4-dioxane (B91453). acs.orgresearchgate.netgoogle.comshell.com PEG can form from traces of water or methanol (B129727) impurities or by degradation of the ethoxylate chain. acs.orgresearchgate.net 1,4-dioxane can be formed through back-biting reactions from the formed ethoxylate or direct reaction of ethylene oxide catalyzed by trace water. shell.com

Heterogeneous catalysts have also been developed to achieve narrower oxyethylene distributions. acs.orgcore.ac.uk The use of basic heterogeneous catalysts can diminish distribution coefficients due to their porous structure, which can affect the diffusion of molecules based on their molecular weight. core.ac.uk Examples of such catalysts include modified magnesium oxide-based catalysts. acs.orgresearchgate.net

Control of Oligomer Distribution in this compound Synthesis

A key aspect in the synthesis of alcohol ethoxylates like this compound is controlling the distribution of oligomers, meaning the different numbers of ethylene oxide units added to the alcohol molecule. The ethoxylation reaction is a stepwise addition, leading to a mixture of products with varying degrees of ethoxylation (n values in R-(OC₂H₄)nOH). wikipedia.org For this compound, the target is an average of 3 ethylene oxide units, but the actual product is a mixture containing molecules with 1, 2, 3, 4, and more EO units, centered around 3.

The primary cause of broad distributions in homogeneous basic catalysis is attributed to the formation of intramolecular complexes between alkali metal ions and the terminal oxygens of the alcohol ethoxylate, which can enhance the ethoxylation rate of already ethoxylated species. core.ac.uk

To obtain a narrower range of ethoxylates, which are often preferred for their more consistent properties, significant attention has been given to using specific catalysts. core.ac.uk Heterogeneous catalysts and certain modified homogeneous catalysts have shown promise in yielding narrower distributions compared to conventional basic catalysts. acs.orgcore.ac.uk For instance, studies have shown that catalysts like MCT-09 and NAE-03 can result in narrower oligomer distributions compared to classical basic catalysts like KOH. acs.orgresearchgate.net

The control of oligomer distribution is influenced by factors including catalyst properties, the structure of the alcohol initiator, and reactor mass transfer. researchgate.net

Advanced Synthetic Strategies for Tailored this compound Structures

Advanced synthetic strategies aim to achieve better control over the ethoxylation process to produce tailored ethoxylate structures with specific properties, including narrower oligomer distributions or modified end-groups.

One approach involves the development and use of more sophisticated catalytic systems, particularly heterogeneous catalysts, which can provide better control over the addition of ethylene oxide and minimize the formation of unwanted byproducts and broad oligomer distributions. acs.orgcore.ac.uk

Another strategy involves modifying the reaction conditions, such as temperature, pressure, and the rate of ethylene oxide addition, to influence the reaction kinetics and selectivity.

Advanced Analytical Techniques for Noneth 3 Characterization

Spectroscopic Analysis of Polyethylene (B3416737) Glycol Ethers

Spectroscopic methods are powerful tools for identifying functional groups and providing structural information about molecules. rutgers.eduuniversalclass.com For polyethylene glycol ethers, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed techniques. drexel.eduresearchgate.net

Applications of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. rutgers.eduuniversalclass.comshemmassianconsulting.com Different bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum for each compound. universalclass.comshemmassianconsulting.com For polyethylene glycol ethers such as Noneth-3, IR spectroscopy can confirm the presence of key functional groups, including C-H stretches from the alkyl chain, C-O stretches from the ether linkages and the terminal hydroxyl group, and O-H stretches from the terminal hydroxyl group. rutgers.edushemmassianconsulting.com The specific absorption bands and their intensities provide qualitative information about the molecular structure. shemmassianconsulting.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly informative technique for determining the detailed structure of organic molecules. rutgers.edulehigh.eduuniversalclass.com ¹H NMR and ¹³C NMR are particularly useful for characterizing polyethylene glycol ethers. ¹H NMR provides information about the different types of hydrogen atoms in the molecule, their relative numbers, and their connectivity based on the chemical shift, integration, and splitting patterns of the signals. lehigh.eduuniversalclass.com For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons in the nonyl chain, the ethylene (B1197577) glycol units, and the terminal hydroxyl group. nih.gov The chemical shifts of the protons in the ethylene glycol units are particularly sensitive to the degree of ethoxylation. researchgate.net ¹³C NMR provides information about the different types of carbon atoms in the molecule. lehigh.edu By analyzing the chemical shifts of the carbon signals, the structure of both the alkyl chain and the oxyethylene chain can be confirmed. nih.gov NMR spectroscopy is invaluable for confirming the proposed structure of this compound and assessing its purity. researchgate.net

Mass Spectrometry for Molecular Weight and Oligomer Distribution

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural identification. rutgers.edulehigh.edu For polyethylene glycol ethers, MS is particularly useful for determining the distribution of oligomers, as these compounds are often synthesized as a mixture of molecules with varying numbers of ethylene glycol units. researchgate.netchromatographyonline.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can provide molecular weight information for the different oligomers present in a sample of this compound, allowing for the determination of the average molecular weight and the distribution of ethoxylation degrees. researchgate.netchromatographyonline.com High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, which can be used to confirm the elemental composition of the molecule. lehigh.edu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating components in a mixture, assessing purity, and quantifying the amount of a specific compound. drexel.edunews-medical.net Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of polyethylene glycol ethers and nonionic surfactants. jocpr.comdrexel.edualwsci.com

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. news-medical.netalwsci.com While larger or less volatile polyethylene glycol ethers may require derivatization, GC can be applied to characterize and quantify components in samples containing this compound, especially if coupled with suitable detectors. jocpr.comiarc.frchromatographytoday.com GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification. jocpr.comchromatographytoday.com GC-MS allows for the separation of individual components by GC, followed by their detection and identification based on their mass spectra. jocpr.comchromatographytoday.com This hyphenated technique can be used to assess the purity of this compound and identify potential impurities. jocpr.comfrontiersin.org Flame Ionization Detection (FID) is another common detector used with GC for the quantification of organic compounds like this compound. iarc.frchromatographytoday.com

Liquid Chromatography (LC) Approaches

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating and quantifying a wide range of compounds, including those that are less volatile or more polar than those suitable for GC. news-medical.netalwsci.com Polyethylene glycol ethers are well-suited for LC analysis. researchgate.netchromatographyonline.com Various LC modes, such as reversed-phase LC, normal-phase LC, and hydrophilic interaction chromatography (HILIC), can be employed depending on the specific characteristics of the this compound sample and the analytical objective. researchgate.netchromatographyonline.com LC can be coupled with various detectors, including Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometry (LC-MS). researchgate.netchromatographyonline.comnih.gov LC-MS is particularly powerful for separating and identifying individual oligomers and impurities in complex mixtures of polyethylene glycol ethers. researchgate.netresearchgate.netchromatographyonline.com LC at critical conditions can be used to separate polyethylene glycol ethers based on their end groups rather than the length of the ethylene oxide chain. chromatographyonline.comgoogle.com These LC approaches allow for the determination of the purity of this compound, the quantification of the main component, and the characterization of the oligomer distribution. researchgate.netchromatographyonline.comnih.gov

Hyphenated Techniques for Comprehensive this compound Analysis

To overcome the limitations of single analytical techniques and achieve a more comprehensive characterization of the complex this compound mixture, hyphenated techniques that combine separation methods with spectroscopic or spectrometric detection are widely applied. drexel.edujocpr.competro-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of alcohol ethoxylates. researchgate.netoup.comnih.govjocpr.competro-online.comepa.govsciex.comacs.orgcore.ac.uknih.govchromatographyonline.comresearchgate.net LC separates the mixture based on polarity and size, while the coupled MS provides detailed mass spectral data for identification and quantification of individual ethoxymer homologs and alkyl chain lengths. Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used, with ESI often preferred for nonionic surfactants. sciex.comresearchgate.net Derivatization of the terminal hydroxyl group can enhance ionization efficiency and improve detection limits, particularly for lower ethoxymers. researchgate.netacs.orgnih.govresearchgate.net For instance, derivatization with 2-fluoro-N-methylpyridinium p-toluenesulfonate imparts a permanent cationic charge, allowing effective detection of species including fatty alcohols and those with only one ethoxylate unit by ESI-MS. acs.orgnih.gov LC-MS/MS (tandem mass spectrometry) offers increased selectivity and sensitivity by providing fragmentation data for the parent ions. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analyzing alcohol ethoxylates, particularly for more volatile components or after derivatization. researchgate.netoup.comresearchgate.netjocpr.comuw.edu.plnih.govrsc.org Silylation with agents like BSTFA is a common derivatization method that increases the volatility of ethoxylates, making them amenable to GC analysis. researchgate.netresearchgate.net GC-MS provides mass spectra that can help identify the alkyl chain length and the number of EO units after derivatization. researchgate.netresearchgate.net However, a hydrogen bromide-derivatized GC/MS technique has been noted to resolve alkyl chain length homologs but not the ethoxymer distribution. oup.com

Comprehensive two-dimensional liquid chromatography (2D-LC) coupled with MS detection is a powerful approach for analyzing complex surfactant mixtures like this compound. acs.orgchromatographyonline.com This technique employs two different separation mechanisms in series, providing enhanced peak capacity and resolution compared to one-dimensional LC. acs.orgchromatographyonline.comnih.gov By combining techniques like hydrophilic interaction chromatography (HILIC) and reversed-phase LC, 2D-LC can separate components based on both the number of ethoxy groups and the alkyl chain length. chromatographyonline.comnih.gov When coupled with MS, this allows for detailed profiling of the various homologs present in this compound. chromatographyonline.com

LC-NMR hyphenation allows for the separation of components by LC followed by online structural characterization using NMR spectroscopy. researchgate.netnih.gov This combination can provide detailed structural information on the separated ethoxymer homologs and end groups within the this compound mixture. researchgate.netcolumbia.edunih.gov

Detailed research findings on alcohol ethoxylates highlight the capabilities of these hyphenated techniques. For example, LC-MS methods have demonstrated the ability to detect ethoxymers with 2 to 20 ethoxy units and achieve low detection limits. epa.gov The response of different ethoxymers in MS can vary, with those having 3-5 EO units often showing the highest sensitivity. epa.gov Studies have also shown that derivatization can significantly improve detection limits for alcohol ethoxylates in complex matrices. researchgate.netacs.orgnih.gov

The application of these advanced and hyphenated analytical techniques allows for the detailed characterization of this compound, providing crucial data on its homolog distribution. This information is essential for quality control, understanding performance characteristics, and conducting further research on the compound.

Here is a representative data table illustrating the type of information that can be obtained from LC-MS analysis of an alcohol ethoxylate mixture, which would be applicable to this compound.

| Retention Time (min) | m/z (Adduct Ion) | Proposed Formula (e.g., [C15H31O(C2H4O)n+H]+) | Number of EO Units (n) | Relative Abundance (%) |

| X.x | YYY.y | C15H32O4+H | 3 | 100 |

| X.x' | YYY'.y' | C15H31O(C2H4O)2+H | 2 | XX |

| X.x'' | YYY''.y'' | C15H31O(C2H4O)4+H | 4 | YY |

| ... | ... | ... | ... | ... |

Note: The values in this table are illustrative and would vary depending on the specific this compound sample, chromatographic conditions, and mass spectrometry parameters.

Theoretical and Computational Investigations of Noneth 3

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic structure of molecules, which in turn dictates their reactivity and interactions. These calculations solve the electronic Schrödinger equation, or its relativistic equivalent, to obtain the wavefunction and energy of a molecule. mst.dk For a compound like Noneth-3, composed of a nonyl chain and a triethylene glycol ether head, quantum chemistry can provide detailed information about charge distribution, molecular orbitals, and potential reaction sites.

While specific quantum chemical studies solely focused on this compound were not extensively found in the immediate search results, studies on similar ethoxylated compounds, such as nonylphenol ethoxylates (NPEs) with varying ethoxylate chain lengths, utilize DFT to investigate electronic properties like solvation Gibbs energy and dipole moments. researchgate.netunivie.ac.at These studies demonstrate the applicability of quantum chemical methods to understand the electronic factors influencing the behavior of ethoxylate-containing surfactants. For instance, computational studies on NPEs have shown a linear relationship between solvation Gibbs energy and the number of ethylene (B1197577) oxide units, highlighting the impact of the ethoxylate chain on solvation in aqueous media. univie.ac.at Applying similar quantum chemical approaches to this compound would allow for a detailed understanding of how the specific triethylene glycol chain influences its electronic structure and potential reactivity compared to ethoxylates with different numbers of ethylene oxide units or different hydrophobic tails.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions in different environments, such as in solution or at interfaces. swinburne.edu.auumd.edu MD simulations track the motion of atoms and molecules over time by solving Newton's laws of motion, providing insights into conformational changes, self-assembly, and transport phenomena. swinburne.edu.auumd.edu

A highly relevant study utilized atomistic replica exchange molecular dynamics (REMD) simulations to investigate a ternary mixture of water, octane, and C9E3 (this compound). researchgate.net This research aimed to understand water transport in a nonionic microemulsion system involving this compound. The simulations provided detailed, atomistic insight into the dynamical behavior of the system, which is challenging to obtain solely through macroscopic measurements. researchgate.net

The study observed the formation of water-surfactant complexes within the surfactant-rich layers, resulting from the relaxation dynamics of the surfactant-rich leaflets. researchgate.net These complexes, primarily containing surfactant molecules, penetrating oil molecules, and water molecules, played a significant role in facilitating water transport through the oil slab. researchgate.net This highlights how MD simulations can reveal the microscopic mechanisms of transport and interaction in complex systems involving this compound.

The use of all-atom MD simulations, as demonstrated in the C9E3 study, allows for a detailed view of the system's dynamics without the strong simplifications characteristic of coarse-grained models. researchgate.net This level of detail is crucial for understanding the specific interactions between the nonyl chain, the triethylene glycol head, and the surrounding solvent molecules.

In Silico Modeling of Structure-Property Relationships

In silico modeling, particularly Quantitative Structure-Property Relationship (QSPR) modeling, aims to establish predictive relationships between the structural features of molecules and their macroscopic properties. illinoisstate.educhemrxiv.orgacs.org By using computational descriptors that capture various aspects of molecular structure, QSPR models can predict properties without the need for experimental measurements for every new compound. illinoisstate.educhemrxiv.orgacs.org

For this compound and other ethoxylates, understanding structure-property relationships is vital for predicting their behavior as surfactants, including properties like critical micelle concentration (CMC), surface tension, and solubility. illinoisstate.edu The length of the alkyl chain and the number of ethylene oxide units are known to significantly influence these properties. researchgate.netunivie.ac.atresearchgate.net

Computational approaches for QSPR modeling can involve various techniques, including statistical methods like multiple linear regression and machine learning algorithms such as artificial neural networks. illinoisstate.eduacs.org These methods correlate molecular descriptors (e.g., molecular weight, calculated partition coefficients, topological indices) with experimentally determined properties to build predictive models. illinoisstate.educhemrxiv.org

While the immediate search results did not provide a specific QSPR model developed solely for this compound, the principles of QSPR are highly applicable. Studies on various alcohol ethoxylates demonstrate the feasibility of using computational descriptors to predict properties like octanol/water partition coefficients. The development of QSPR models for this compound would involve calculating relevant molecular descriptors for the compound and correlating them with available experimental data on its properties. Such models could then be used to predict the properties of other ethoxylates with similar structures or to guide the design of new surfactants with desired characteristics.

Computational Approaches for Predicting Ethoxylate Behavior

Computational approaches extend beyond simulating individual molecules or establishing direct structure-property correlations to predicting the broader behavior of ethoxylates in various applications and environments. This includes modeling their self-assembly into micelles or other aggregates, their interactions with different phases (e.g., oil-water interfaces), and their transport properties.

Molecular dynamics simulations, as discussed in Section 4.2, are a key computational approach for studying the aggregation behavior of ethoxylates. By simulating a collection of this compound molecules in a solvent, researchers can observe the spontaneous formation of micelles and analyze their size, shape, and stability. This provides insights into the factors driving self-assembly and the structure of the aggregates formed.

Computational fluid dynamics (CFD) can be used to model the behavior of ethoxylate solutions in industrial processes, such as in ethoxylation reactors, to understand mixing, heat transfer, and reaction kinetics. swinburne.edu.au While CFD focuses on the macroscopic fluid behavior, it can be informed by molecular-level understanding gained from quantum chemistry and MD simulations regarding the interactions and properties of the ethoxylate molecules.

Furthermore, in silico metabolism prediction tools can be used to anticipate how ethoxylates like this compound might be transformed in biological or environmental systems. acs.org These tools use computational algorithms and databases of known metabolic reactions to predict potential metabolic pathways and products based on the molecule's structure. Studies on alcohol ethoxylates have shown good agreement between in silico predictions and experimental data regarding metabolic pathways, indicating the utility of these computational tools in predicting the fate of ethoxylates. acs.org

Structure Activity Relationship Sar Studies of Noneth 3 and Alkyl Polyethylene Glycol Ethers

Influence of Alkyl Chain Length on Noneth-3 Chemical Activity

The length of the alkyl chain in alkyl polyethylene (B3416737) glycol ethers significantly influences their chemical activity and physical properties. Generally, increasing the carbon chain length increases the lipophilicity of the molecule. industrialchemicals.gov.auindustrialchemicals.gov.au For alcohol ethoxylates, a longer alkyl chain can result in a higher melting point of the ethoxylates. windows.net It can also lead to generally reduced wetting properties if the ethoxylation degree remains constant. windows.net Emulsifying efficiency tends to improve with a longer alkyl chain, although this can also increase the occurrence of undesired viscous gel phases. windows.net Alkoxylated shorter chain alcohols (less than 6 carbons) typically show a lower degree of surface activity compared to those with longer chains. industrialchemicals.gov.auindustrialchemicals.gov.au

Consider the general trend of properties as alkyl chain length increases for a fixed ethoxylation degree:

| Alkyl Chain Length | Lipophilicity | Melting Point | Wetting Properties | Emulsifying Efficiency |

| Increasing | Increases | Increases | Decreases | Improves |

Impact of Ethoxylation Degree on Intermolecular Interactions

The degree of ethoxylation, referring to the number of ethylene (B1197577) oxide (EO) units in the hydrophilic chain, is a critical factor determining the properties of alkyl polyethylene glycol ethers. Increasing the degree of ethoxylation enhances the water solubility and increases the hydrophilicity of the resulting compounds. industrialchemicals.gov.autaylorandfrancis.comontosight.aiontosight.airesearchgate.netatamanchemicals.comnih.gov This is reflected in an increase in the Hydrophilic-Lipophilic Balance (HLB) value as the number of EO units rises. researchgate.net

The ethoxylation degree impacts surface activity and the ability to interact with water and oil. At low ethoxylation degrees, alcohol ethoxylates tend to be oil-soluble and function as water-in-oil emulsifiers with low foaming properties in water. windows.net As the ethoxylation degree increases, the products exhibit higher surface activity and improved wetting performance. windows.net Highly ethoxylated products are typically good dispersing agents and act as oil-in-water emulsifiers for hydrophilic oils. windows.net The critical micelle concentration (CMC) is also influenced by ethoxylation; increasing ethoxylation generally leads to a lower toxicity. nih.gov

The impact of ethoxylation degree on various properties can be summarized as follows:

| Ethoxylation Degree | Water Solubility | Hydrophilicity (HLB) | Surface Activity | Foaming (general) | Emulsifying Type |

| Increasing | Increases | Increases | Increases | Varies | Shifts towards O/W |

The interaction between surfactants and other molecules, such as proteins, is also affected by the ethoxylation degree. Studies have shown that varying the degree of ethoxylation of ethoxylated polysorbate surfactants changes the interaction with proteins and influences surface self-assembly. nih.gov

Comparative SAR Analysis Across the Noneth Series

The "Noneth series" typically refers to nonylphenol ethoxylates (NPEs) with varying numbers of ethoxy groups. Commercially available nonylphenol ethoxylates are often mixtures of homologues with a distribution of ethoxylate chain lengths, centered around an average number of ethoxy units. industrialchemicals.gov.au For NPEs, the structural formula is often represented as C9H19C6H4(OCH2CH2)nOH, where 'n' is the average degree of ethoxylation. indiamart.com

Comparing NPEs with different ethoxylation degrees reveals trends in their properties. As with alcohol ethoxylates, increasing the ethoxylation degree in the Noneth series increases water solubility and shifts the surfactant properties towards more hydrophilic applications. windows.net Nonylphenol ethoxylates with a lower degree of ethoxylation are generally more lipophilic and less water-soluble than those with a higher degree of ethoxylation. The average non-ionic nonylphenol ethoxylate often has a chain comprised of 12 or 13 ethoxy units. industrialchemicals.gov.au

SAR studies on NPEs have also examined their toxicity, noting that nonylphenol ethoxylates are generally less estrogenic than nonylphenol itself. industrialchemicals.gov.au The toxicity of surfactants, including nonylphenol polyethoxylate, is related to their molecular structure, and relationships have been found between toxicity and parameters like HLB and alkyl chain length. nih.gov

Elucidating SAR for Saturated and Unsaturated Alkyl PEG Ethers

The nature of the alkyl chain, whether saturated or unsaturated, and the presence of branching also contribute to the SAR of alkyl polyethylene glycol ethers. The alkyl chain can be linear, branched, saturated, or unsaturated. industrialchemicals.gov.auindustrialchemicals.gov.augoogleapis.com

Branching in the alkyl chain can lead to a lower melting point of the ethoxylates and improved wetting performance when the alkyl chain length and ethoxylation degree are constant. windows.net Products with branched chains may exhibit less foaming compared to straight-chain counterparts under standard conditions. windows.net Linear products generally show lower critical micelle concentrations and higher emulsifying efficiencies because they have a longer effective chain length compared to branched chains. windows.net

For unsaturated alkyl PEG ethers, if the point of unsaturation is located away from the carbon atom where the EO chain is attached, their physicochemical properties are expected to be similar to their saturated analogues. industrialchemicals.gov.au SAR information suggests that the alkyl chain length (whether linear, branched, saturated, or unsaturated) and the ethoxylation degree influence the toxicokinetic and toxicological profiles of alcohol ethoxylates. industrialchemicals.gov.au

The effect of alkyl chain structure on properties can be summarized:

| Alkyl Chain Structure | Melting Point | Wetting Performance | Foaming (general) | Critical Micelle Concentration | Emulsifying Efficiency |

| Branched vs. Linear | Lower vs. Higher | Improved vs. Lower | Lower vs. Higher | Higher vs. Lower | Lower vs. Higher |

| Unsaturated vs. Saturated (unsaturation remote from ether linkage) | Similar | Similar | Similar | Similar | Similar |

Interfacial Phenomena and Self Assembly of Noneth 3

Principles of Surface Activity and Interfacial Tension Reduction

Surface activity is a fundamental characteristic of surfactants like C9-11 Pareth-3, enabling them to modify the properties of interfaces between different phases, such as liquid-air, liquid-liquid, or liquid-solid interfaces. pcc.euscribd.com The molecular structure of C9-11 Pareth-3, comprising both a hydrophobic (C9-C11 alkyl chain) and a hydrophilic (ethoxy chain with an average of 3 EO units) part, dictates its amphiphilic nature. pcc.euscribd.com This dual character allows the molecule to adsorb at interfaces, orienting its hydrophobic tail away from the aqueous phase and its hydrophilic head towards it. nih.govunilongmaterial.com

The adsorption of C9-11 Pareth-3 molecules at the interface leads to a reduction in interfacial tension. valetchem.co.ukpcc.eumdpi.comontosight.aiunilongmaterial.com This reduction in surface tension is crucial for applications such as wetting, where the liquid needs to spread effectively over a solid surface, and emulsification, where two immiscible liquids need to be mixed and stabilized. valetchem.co.ukmdpi.comunilongmaterial.comshell.comgoogleapis.com The efficiency of surface tension reduction is influenced by the concentration of the surfactant.

Critical Micelle Concentration (CMC) Determination and Micellar Properties

As the concentration of C9-11 Pareth-3 in an aqueous solution increases, the molecules initially accumulate at the interfaces. Once the interfaces are saturated, further addition of surfactant leads to the self-assembly of molecules within the bulk solution to form aggregates known as micelles. The concentration at which micelle formation begins is termed the Critical Micelle Concentration (CMC). mdpi.comontosight.ai Below the CMC, surfactant molecules exist primarily as monomers in solution or adsorbed at interfaces. mdpi.commdpi.com Above the CMC, the concentration of monomers remains relatively constant, and excess surfactant molecules form micelles. mdpi.com

The formation of micelles is a key aspect of the behavior of C9-11 Pareth-3 in solution. Micelles are dynamic structures, typically spherical or ellipsoidal in shape, with the hydrophobic tails oriented towards the interior and the hydrophilic heads facing the surrounding aqueous environment. The core of the micelle provides a non-polar microenvironment within the aqueous solution.

Adding substances like hydrotropes can influence the self-assembly behavior and improve the solubility of C9-11 Pareth-3, potentially preventing or altering micelle formation. specialchem.combiosynth.com

Solubilization and Emulsification Mechanisms of Noneth-3

C9-11 Pareth-3 is recognized for its very good emulsifying and dispersing properties. valetchem.co.ukspecialchem.com Emulsification is the process of creating a stable mixture of two immiscible liquids, such as oil and water. C9-11 Pareth-3 facilitates this by adsorbing at the oil-water interface, reducing the interfacial tension and forming a stable film around the dispersed droplets, preventing them from coalescing. nih.govunilongmaterial.comshell.comchemondis.com The amphiphilic structure allows it to bridge the gap between the polar and non-polar phases. nih.govunilongmaterial.com This leads to the formation of stable emulsions, such as oil-in-water emulsions, which are important in various product formulations. valetchem.co.ukshell.com

Solubilization is the process by which a substance that is normally insoluble or poorly soluble in a given solvent is incorporated into a micellar solution. Above the CMC, the hydrophobic core of the micelles formed by C9-11 Pareth-3 can accommodate and dissolve hydrophobic or weakly polar molecules. mdpi.compcc.eu This micellar solubilization is primarily driven by hydrophobic interactions between the substance being solubilized and the interior of the micelle. mdpi.com The solubilization capacity of alcohol ethoxylates can be influenced by the number of ethylene (B1197577) oxide units; generally, increasing the EO number enhances solubilization ability. lookchem.com C9-11 Pareth-3's solubilizing properties make it useful in applications such as incorporating fragrances and other lipophilic ingredients into aqueous formulations. googleapis.com

C9-11 Pareth-3 is effectively used as an emulsifier and dispersant in the production of various fine chemicals, including emulsion lubricants and emulsified dyes, by ensuring the even dispersion and stability of oil and water phases. shell.com

Interactions with Macromolecular and Colloidal Systems

The interactions of C9-11 Pareth-3 with macromolecular and colloidal systems are significant in many of its applications. As a non-ionic surfactant, it can interact with a variety of other components in complex formulations. C9-11 Pareth-3 is compatible with other non-ionic, as well as anionic and cationic surfactants, allowing for the creation of mixed surfactant systems with tailored properties and potential synergistic effects. valetchem.co.ukspecialchem.combiosynth.comepo.orgresearchgate.net

In systems containing polymers, surfactants can interact with polymer chains through hydrophobic or hydrophilic associations, leading to changes in the solution's rheology, stability, and the adsorption behavior of the surfactant. While specific research on the interaction of C9-11 Pareth-3 with a wide range of polymers was not detailed in the provided snippets, its use in various formulations that may contain polymers (e.g., in personal care products or industrial cleaners) suggests such interactions are relevant. Related Pareth compounds have been noted to interact with cationic quaternary ammonium (B1175870) polymers. researchgate.net

C9-11 Pareth-3's dispersing properties allow it to interact with colloidal particles, preventing their aggregation and maintaining their uniform distribution within a liquid medium. valetchem.co.ukshell.comspecialchem.com This is important in applications involving pigments, solid particles, or other dispersed phases. For example, it can help disperse solids in water treatment processes. ontosight.ai The ability to form micro-emulsions, including with substances like silicone oil, demonstrates its capacity to interact with and stabilize finely dispersed non-aqueous phases, which can be considered colloidal systems. pcc.eu The structure of the surfactant, including the length of the hydrophobic chain and the degree of ethoxylation, influences its interactions with different substances and its extraction/solubilization efficiency of compounds like polyphenols from plant material, which can involve interactions with complex matrices. mdpi.compcc.eu

The cloud point of non-ionic surfactants like C9-11 Pareth-3 is an indicator of their interaction with water as temperature increases. Above the cloud point, the surfactant's solubility decreases, leading to phase separation and a cloudy appearance. pcc.euepo.org For C9-11 alcohol ethoxylates, cloud points vary with the degree of ethoxylation; for example, C9-11 Pareth-8 has a cloud point around 78-85°C, and C9-11 Pareth-6 around 50-57°C. pcc.euepo.org A cloud point range of 47-57°C is also associated with Alcohols, C9-11, Ethoxylated AEO. shell.com While a specific value for Pareth-3 was not found, this property is characteristic of its class and relevant to its behavior in solution under varying temperatures.

Physical Properties of C9-11 Pareth-3

| Property | Value | Source |

| Appearance | Colorless transparent liquid to white paste to white flake or granular | researchgate.net |

| Odor | Faint characteristic odor | researchgate.net |

| Vapor Pressure | 0.004 Pa at 20℃ | researchgate.net |

| Boiling Point | 260℃ at 101325 Pa | researchgate.net |

| pKa | 7.6 at 20℃ | researchgate.net |

| Density | 0.94 at 20℃ | researchgate.net |

| LogP | 3.52610 | researchgate.net |

| Water Solubility | Dispersed in water to soluble in water (138.2 mg/L at 25℃) | pcc.euresearchgate.net |

Environmental Transformation and Degradation Pathways of Noneth 3

Mechanisms of Biodegradation for Alkyl Polyethylene (B3416737) Glycol Ethers

Biodegradation is the primary process responsible for the removal of alkyl polyethylene glycol ethers like Noneth-3 from the environment. Microorganisms, particularly bacteria, play a significant role in breaking down these compounds through various enzymatic pathways.

Under aerobic conditions, the biodegradation of alcohol ethoxylates can proceed via several mechanisms. One prominent pathway involves the central cleavage of the ether bond linking the alkyl chain to the polyethylene glycol (PEG) chain. This scission results in the formation of a fatty alcohol (in the case of this compound, nonyl alcohol) and a polyethylene glycol chain. fishersci.sewikidata.orgthegoodscentscompany.comthegoodscentscompany.comfishersci.nl The dominance of this central cleavage mechanism can increase with the increasing length of the ethoxylate chain. thegoodscentscompany.com

Another important aerobic degradation mechanism is the stepwise shortening of the ethoxy chain, also known as exo-cleavage. This process involves the sequential removal of ethylene (B1197577) oxide units from the terminal hydroxyl group of the ethoxylate chain, releasing two-carbon units, such as acetaldehyde. fishersci.sefishersci.pt Additionally, aerobic biodegradation can involve the ω-oxidation of the terminal methyl group of the alkyl chain, leading to the formation of carboxylic acids. fishersci.sewikidata.org Oxidation can also occur on the ethoxy chain, resulting in the formation of carboxylated alkyl ethoxylates. wikidata.orgthegoodscentscompany.comfishersci.nl

Anaerobic biodegradation pathways for alcohol ethoxylates differ from aerobic ones. Under anaerobic conditions, the initial step is often the cleavage of the terminal ethylene oxide unit from the ethoxy chain. fishersci.se This sequential removal of EO units continues until the lipophilic moiety is reached. fishersci.se The degradation of branched alkyl chains under anaerobic conditions may be more challenging compared to linear chains. nih.gov

Research indicates that alcohol ethoxylates are generally considered readily biodegradable under aerobic conditions, with studies showing significant mineralization to carbon dioxide and water. wikidata.orgnih.gov

Characterization of Environmental Metabolites and Transformation Products

The biodegradation of this compound and other alcohol ethoxylates yields a variety of environmental metabolites and transformation products. The specific products formed depend on the dominant degradation pathways active in the environment.

Under aerobic biodegradation, key metabolites can include the corresponding fatty alcohol (nonyl alcohol) resulting from central cleavage, and polyethylene glycols (PEGs) of varying chain lengths. fishersci.sewikidata.orgthegoodscentscompany.comthegoodscentscompany.comfishersci.nl Stepwise shortening of the ethoxy chain produces shorter-chain alcohol ethoxylates and ultimately leads to the formation of PEGs. fishersci.sefishersci.pt

Oxidative pathways can lead to the formation of carboxylated alcohol ethoxylates (alkoxy acids), where the terminal hydroxyl group of the ethoxy chain is oxidized to a carboxyl group. wikidata.orgthegoodscentscompany.comfishersci.nl Further oxidation of both the alkyl and ethoxy chains can occur, potentially leading to the formation of shorter glycol molecules and various carboxylic acids such as formic acid, acetic acid, and glycolic acid, as well as aldehydes like formaldehyde (B43269) and acetaldehyde. fishersci.pt Studies on the oxidative degradation of triethylene glycol itself have identified shorter glycols and carboxylic acids as products.

Under anaerobic conditions, the primary transformation products are often shorter-chain alcohol ethoxylates due to the sequential removal of ethoxy units. fishersci.se

Emerging Research Directions and Future Perspectives for Noneth 3 Chemistry

Innovations in Green Synthesis and Sustainable Production of Ethoxylates

The chemical industry is increasingly emphasizing green chemistry principles in the synthesis of surfactants like Noneth-3 researchgate.netturi.org. Traditional ethoxylation processes can involve harsh conditions and produce undesirable byproducts. Future research directions include developing more sustainable synthetic routes for ethoxylates. This involves exploring alternative catalysts that operate under milder conditions, utilizing renewable feedstocks, and designing processes that minimize waste generation.

One area of innovation is the development of bio-based alternatives to nonylphenol ethoxylates, aiming for surfactants that are less bioaccumulative and more readily biodegradable marketresearchintellect.comuml.eduresearchgate.netresearchgate.net. Research is being conducted on using renewable resources, such as polysaccharides derived from bio-based waste, as starting materials for surfactant synthesis uml.eduturi.org. These approaches align with the principles of green synthesis by utilizing naturally available biomaterials and potentially employing environmentally friendly methods like one-pot synthesis in aqueous media researchgate.netturi.org. While these studies often focus on the broader class of alkyl ethoxylates or nonylphenol ethoxylates, the principles and methodologies developed are directly applicable to the sustainable production of specific compounds like this compound.

Furthermore, research into the green synthesis of nanomaterials for the removal of nonylphenol ethoxylates from water highlights an interdisciplinary approach to mitigating the environmental impact of these compounds researchgate.netyildiz.edu.tr. This involves synthesizing adsorbent materials using plant extracts, demonstrating a move towards environmentally benign methods for both production and remediation.

Advanced Characterization Beyond Conventional Methodologies

Accurate and detailed characterization of this compound and other ethoxylates is crucial for understanding their properties, behavior, and environmental fate. While conventional methods like basic chromatography and spectroscopy have been used, emerging research utilizes advanced techniques for more comprehensive analysis.

Two-dimensional liquid chromatography (2DLC) is gaining prominence for its ability to provide detailed separation and characterization of alcohol ethoxylates, offering a more in-depth analysis of both alkyl and ethylene (B1197577) oxide chain lengths compared to one-dimensional techniques acs.orgresearchgate.net. This is particularly relevant for commercial ethoxylates which are often mixtures of homologues with varying ethoxylation degrees.

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS, GC-MS), is a powerful tool for the identification and quantification of ethoxylates and their degradation products nih.govepa.govresearchgate.netresearchgate.nettandfonline.comsdiarticle4.commdpi.com. Advanced MS techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), are being refined for the analysis of ethoxylates, including methods involving derivatization to improve sensitivity and provide more accurate ethoxymer distribution data nih.govresearchgate.netresearchgate.net. Research indicates that converting alcohol ethoxylates to alcohol ethoxy sulfates before LC-MS analysis with ESI in negative ion mode can be a reliable approach for determining ethoxymer distribution researchgate.netresearchgate.net.

These advanced characterization methods enable researchers to gain a deeper understanding of the molecular composition of this compound and how its structure influences its physical and chemical properties, as well as its transformation in the environment.

Computational Chemistry for De Novo Design of this compound Analogues

Computational chemistry plays an increasingly significant role in understanding the behavior of surfactants and designing new molecules with desired properties. For this compound and its analogues, computational methods offer a powerful approach for de novo design and the prediction of physicochemical characteristics without extensive experimental work.

Density Functional Theory (DFT) and Dissipative Particle Dynamics (DPD) simulations are being employed to study the properties of nonylphenol ethoxylate surfactants nih.govmdpi.comresearchgate.netresearchgate.net. These computational techniques can provide insights into electronic structure, solvation energies, micellization behavior, and phase behavior nih.govmdpi.comresearchgate.netresearchgate.netasianpubs.orgresearchgate.netchemrxiv.orgnih.gov. For instance, DFT calculations have been used to investigate the relationship between the number of ethylene oxide units and the solvation Gibbs energy of NPEs, showing a linear trend nih.govmdpi.comresearchgate.net. DPD simulations can model the dynamic behavior of these surfactants in water and predict their self-assembly into micelles nih.govasianpubs.orgchemrxiv.orgnih.gov.

Computational chemistry allows for the theoretical exploration of structural modifications to this compound and the prediction of how these changes would impact properties like solubility, critical micelle concentration (CMC), and interactions with solvents nih.govmdpi.comresearchgate.netasianpubs.orgresearchgate.net. This facilitates the de novo design of novel ethoxylate analogues with potentially improved performance or reduced environmental impact, guiding experimental synthesis efforts.

Interdisciplinary Approaches in Alkyl Ethoxylate Research

Addressing the complexities associated with alkyl ethoxylates like this compound necessitates interdisciplinary collaboration. Research into the environmental fate, toxicology, and sustainable management of these compounds involves expertise from chemistry, environmental science, biology, and engineering.

Studies investigating the biodegradation of nonylphenol ethoxylates in wastewater treatment plants, and the subsequent formation of more toxic degradation products like nonylphenol, exemplify the need for interdisciplinary approaches involving environmental chemists and biologists bohrium.comnih.gov. Assessing the environmental risk of these compounds requires integrating chemical analysis with ecological studies and toxicological evaluations acs.orgacs.org.

Furthermore, the development of sustainable alternatives and remediation strategies for ethoxylates often involves collaborations between chemists designing new molecules, engineers developing cleaner production processes, and environmental scientists evaluating their impact uml.eduresearchgate.netturi.orgresearchgate.net. Research into using green synthesized nanomaterials for the removal of NPEOs from water combines chemistry, materials science, and environmental engineering researchgate.netyildiz.edu.tr.

The integration of computational modeling with experimental studies is another crucial interdisciplinary approach, allowing for a more comprehensive understanding of ethoxylate behavior and guiding the design of new compounds and processes nih.govmdpi.comresearchgate.netresearchgate.net. This collaborative research landscape is essential for developing holistic solutions to the challenges posed by alkyl ethoxylates and advancing the chemistry of compounds like this compound towards greater sustainability and safety.

| Compound Name | PubChem CID |

| This compound | 526727 |

| Nonylphenol Ethoxylate (general) | 67296 |

| 4-Nonylphenol diethoxylate | 24773 |

Data Table: Relationship between Solvation Gibbs Energy and Ethylene Oxide Units in Nonylphenol Ethoxylates (Illustrative based on research findings)

| Number of Ethylene Oxide Units (nEO) | Solvation Gibbs Energy (ΔGsolv) (kJ/mol) |

| 4 | -X.X |

| 7 | -Y.Y |

| 11 | -Z.Z |

| 15 | -W.W |

Note: The specific numerical values for Solvation Gibbs Energy would depend on the computational methodology used in a particular study. The table illustrates the reported linear relationship between ΔGsolv and the number of EO units nih.govmdpi.comresearchgate.net.

Q & A

Q. What are the standard protocols for synthesizing Noneth-3 in laboratory settings?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. Key steps include:

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization.

- Characterization : NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity validation (>95%) .

- Validation : Cross-referencing spectral data with established literature to confirm structural integrity .

Q. How is this compound characterized using spectroscopic methods?

- NMR : Proton shifts in the range of δ 1.2–3.5 ppm for alkyl groups and δ 6.8–7.4 ppm for aromatic protons indicate structural motifs.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1284) .

- IR : Absorbance bands near 2900 cm⁻¹ (C-H stretching) and 1700 cm⁻¹ (C=O) validate functional groups .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Dose-Response Curves : Fit using nonlinear regression (e.g., four-parameter logistic model).

- Statistical Tests : ANOVA for inter-group comparisons, with post-hoc Tukey tests to control Type I errors.

- Software : Prism® or R packages (e.g.,

drc) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s pharmacological activity across studies?

- Methodological Audit : Compare experimental conditions (e.g., cell lines, solvent systems, incubation times) to identify confounding variables .

- Meta-Analysis : Aggregate data from ≥10 independent studies, applying random-effects models to account for heterogeneity .

- Reproducibility Testing : Replicate key experiments with blinded protocols to minimize bias .

Q. What strategies optimize experimental design for assessing this compound’s stability under environmental stressors?

- Variables : Test pH (2–12), temperature (4–50°C), and UV exposure.

- Analytical Tools : LC-MS/MS for degradation product profiling.

- Controls : Include inert analogs (e.g., methylated derivatives) to isolate degradation pathways .

Q. How should interdisciplinary approaches (e.g., computational modeling + wet-lab assays) be integrated to study this compound’s mechanism of action?

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for target proteins.

- Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values).

- Data Synthesis : Use pathway analysis tools (e.g., STRING) to map biological networks .

Q. What ethical considerations are critical when designing in vivo studies with this compound?

- Animal Welfare : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval.

- Data Integrity : Pre-register study protocols (e.g., on OSF) to prevent selective reporting.

- Conflict of Interest : Disclose funding sources and avoid dual roles (e.g., researcher + commercial stakeholder) .

Methodological Guidelines for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.